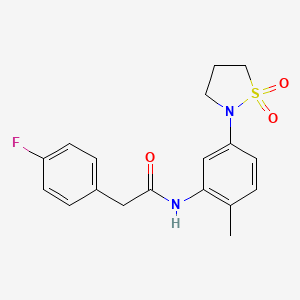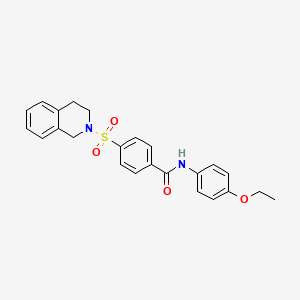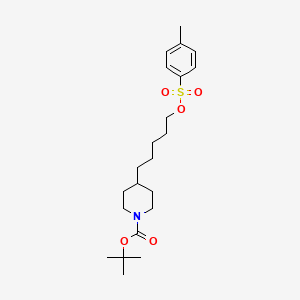
4-(5-(Tosyloxipentil)piperidin-1-il)benzoato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C22H35NO5S . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group and a tosyloxy functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids during multi-step synthesis.
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Biological Probes: Used in the design of biological probes for studying enzyme activity and receptor binding.
Industry:
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Tosyloxy Group: The tosyloxy group is introduced by reacting the piperidine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine.
Formation of the Tert-butyl Ester: The tert-butyl ester group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The tosyloxy group can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the tosyloxy group, yielding the corresponding alcohol.
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate depends on its specific application In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity
Comparación Con Compuestos Similares
- Tert-butyl 4-(tosyloxy)methylpiperidine-1-carboxylate
- Tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate is unique due to the length of its alkyl chain and the position of the tosyloxy group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
IUPAC Name |
tert-butyl 4-[5-(4-methylphenyl)sulfonyloxypentyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO5S/c1-18-9-11-20(12-10-18)29(25,26)27-17-7-5-6-8-19-13-15-23(16-14-19)21(24)28-22(2,3)4/h9-12,19H,5-8,13-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCVKVXHTODNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
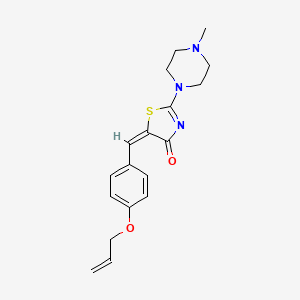
![4-[ethyl(phenyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2563274.png)
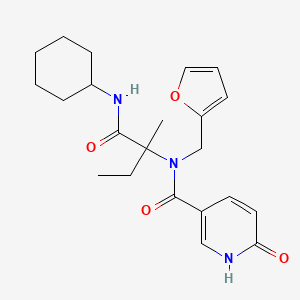
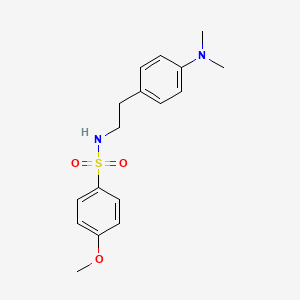
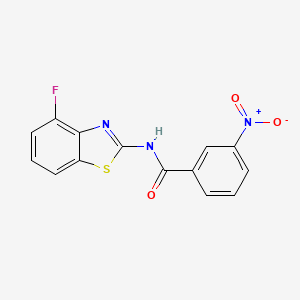
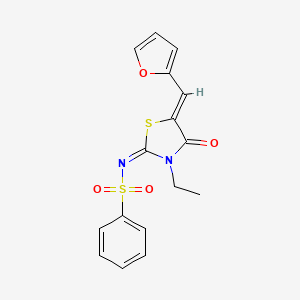
![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2563283.png)
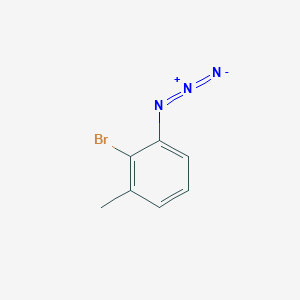
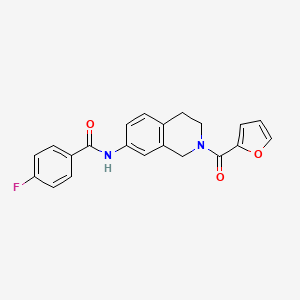
![(1-Phenylpyrazol-4-yl) 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2563287.png)
![10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2563288.png)
